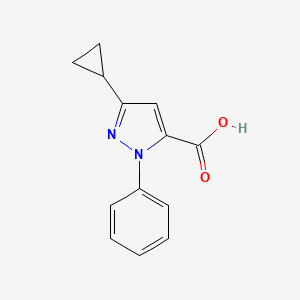

3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Description

3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 890593-19-8) is a pyrazole-based carboxylic acid derivative characterized by a cyclopropyl group at position 3 and a phenyl substituent at position 1 of the pyrazole ring. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol . Its synthesis typically involves coupling reactions using reagents like EDCI and HOBT , and it is commercially available from suppliers such as TRC and Matrix Scientific .

Properties

IUPAC Name |

5-cyclopropyl-2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)12-8-11(9-6-7-9)14-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQCXXRFZAYTNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with phenylacetic acid derivatives under acidic or basic conditions to form the pyrazole ring . The reaction conditions often include the use of catalysts such as palladium or rhodium to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole-carboxylic acids exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

Physicochemical and Functional Differences

- Cyclopropyl vs. Bulkier Substituents :

The cyclopropyl group in the target compound introduces ring strain, enhancing conformational rigidity and metabolic stability compared to analogs like 3-tert-butyl-1-methylpyrazole-5-carboxylic acid (CAS 26308-42-9), where the bulky tert-butyl group increases steric hindrance but reduces solubility . - Aromatic vs. Heteroaromatic Substituents :

The phenyl group in the target compound enables strong aromatic interactions, whereas analogs like 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 859851-00-6) feature a polar furyl group, improving aqueous solubility but reducing lipophilicity . - Electron-Withdrawing Effects :

The trifluoromethyl group in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid significantly lowers the pKa of the carboxylic acid, enhancing its reactivity in coupling reactions compared to the target compound .

Biological Activity

3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, characterized by the presence of two nitrogen atoms within a five-membered aromatic structure. It also includes a cyclopropyl group and a phenyl group, with a carboxylic acid functional group at the 5-position. The molecular formula is , with a molecular weight of approximately 228.25 g/mol. Its physical properties include a density of around 1.4 g/cm³ and a boiling point of approximately 428.1 °C .

Biological Activity Overview

The biological activities of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid are primarily linked to its interaction with various biological targets, including enzymes and receptors. Notably, compounds containing the pyrazole moiety have demonstrated significant pharmacological effects across multiple domains:

- Anticancer Activity : Research indicates that derivatives of pyrazoles can inhibit cancer cell proliferation. For instance, similar compounds have shown IC50 values in the low micromolar range against colorectal cancer cell lines such as HCT116 and SW620 .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. Inhibitors derived from pyrazole structures have shown low nanomolar inhibition in both enzymatic assays and cellular models .

The mechanisms through which 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid exerts its biological effects are multifaceted:

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in the G2/M phase, leading to decreased viability in cancer cells .

- Apoptosis Induction : Flow cytometry analyses have revealed that certain pyrazole derivatives trigger apoptotic pathways in cancer cell lines, enhancing their potential as anticancer agents .

- Target Engagement : The binding affinity of this compound with specific biological targets has been assessed, providing insights into its therapeutic potential and specificity.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Cyclopropyl-1H-pyrazole | Contains a cyclopropyl group | Lacks the phenyl and carboxylic acid functionality |

| 4-Methyl-1H-pyrazole | Methyl substitution on the pyrazole ring | Different substitution pattern; varied activity |

| 5-Acetylamino-3-cyclopropylpyrazole | Acetylamino group at position 5 | Enhanced solubility; different biological effects |

The combination of substituents in 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid may confer distinct biological activities compared to simpler pyrazoles, highlighting its potential for targeted applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid:

- Synthesis Methods : A catalyst-free one-pot synthesis method has been developed for generating structurally diverse pyrazoles, facilitating rapid access to bioactive compounds .

- In Vitro Studies : Compounds derived from this scaffold have been tested against various cancer cell lines, demonstrating promising anticancer activity with IC50 values indicating effective inhibition at low concentrations .

- Pharmacological Profiles : Detailed pharmacological evaluations have indicated that specific structural modifications can significantly enhance activity against targeted enzymes or receptors, suggesting avenues for further optimization .

Q & A

Q. What are the recommended synthetic routes for 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole-carboxylic acids are prepared by reacting precursors like ethyl acetoacetate with phenylhydrazine and cyclopropyl derivatives under basic or acidic conditions . Purity optimization involves column chromatography, recrystallization (e.g., using ethanol/water mixtures), and validation via HPLC or GC (≥98% purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) and confirms aromatic/heterocyclic carbons .

- FT-IR : Identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₃H₁₂N₂O₂: 235.0978) .

Q. How does solubility and stability impact experimental design?

The compound’s carboxylic acid group confers pH-dependent solubility: insoluble in nonpolar solvents but soluble in DMSO or aqueous bases (e.g., NaOH). Stability studies recommend storage at 4°C in inert atmospheres to prevent decarboxylation or cyclopropyl ring opening .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazole-carboxylic acid derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactivity) arise from substituent positioning and assay conditions. Use in silico docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2, followed by dose-response assays (IC₅₀) to validate activity . Cross-check results with structural analogs (e.g., 5-methyl-1-phenyl derivatives) to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?

- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps affecting reactivity) .

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .

- Molecular Dynamics : Simulate ligand-protein binding stability (e.g., with GROMACS) to refine substituent choices .

Q. What methodologies address conflicting toxicity profiles in preclinical studies?

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- In Vivo Acute Toxicity : Dose rodents (e.g., 50–200 mg/kg) and monitor organ histopathology. Compare results with structurally similar compounds (e.g., 3-propyl analogs) to identify toxicophores .

Methodological Challenges

Q. How to mitigate hazards during large-scale synthesis?

- Thermal Stability : Monitor decomposition via DSC/TGA to avoid exothermic events (e.g., above 200°C) .

- Waste Handling : Neutralize acidic byproducts with NaHCO₃ before disposal. Use closed systems to prevent HCl/N₂O release during cyclopropane ring reactions .

Q. What analytical workflows validate enantiomeric purity in chiral derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.